4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione is a complex organic compound known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of benzaldehyde dimethylacetal and (S)-N-Cbz-alanine in the presence of boron trifluoride etherate. The reaction is carried out under an argon atmosphere at low temperatures, followed by gradual warming and quenching with sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where specific groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its use as a strong base and catalyst in organic synthesis.
2-Phenyl-1,3-dioxolane-4,5-dione: Another bicyclic compound with distinct chemical properties.
Properties
CAS No. |
21004-32-0 |
---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-phenyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N2O3/c15-11-9-6-7-17-10(9)13-12(16)14(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) |
InChI Key |
NLVMMANVQIFKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.